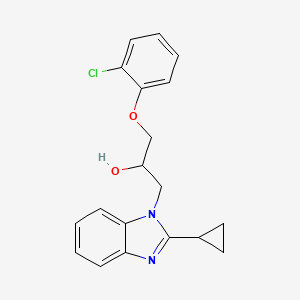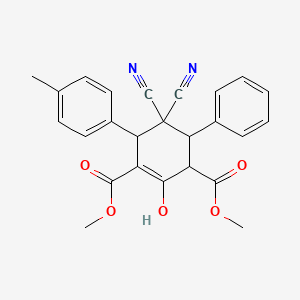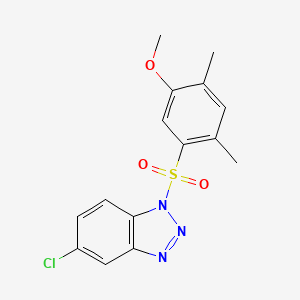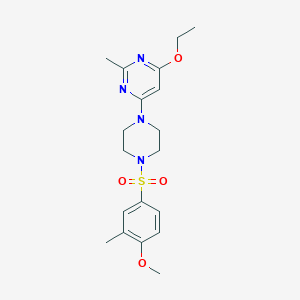
7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar piperazine-2,5-dione derivatives involves multiple steps, starting from basic substrates to achieve the desired complex structures. For instance, a process described involves the stepwise construction of the piperazine-2,5-dione ring from simple precursors, highlighting the versatility and complexity of synthesizing such compounds (Aboussafy & Clive, 2012).
Molecular Structure Analysis
Molecular structure analysis of similar compounds using X-ray crystallography has revealed detailed insights into their geometry, bond lengths, and angles, providing a foundation for understanding their chemical behavior. For example, studies on organic crystal engineering with piperazine-2,5-diones have shown the importance of hydrogen bonding and molecular packing in determining the physical properties of these compounds (Weatherhead-Kloster et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives often explore the reactivity of functional groups attached to the piperazine ring. For instance, halocyclization reactions of piperazine-containing compounds have been studied for their ability to introduce new functional groups, demonstrating the versatility of these molecules in organic synthesis (Zborovskii et al., 2011).
Physical Properties Analysis
The physical properties of piperazine derivatives, including solubility, melting points, and crystalline forms, are crucial for their application in various fields. Research on the crystalline forms of similar compounds has shown that slow evaporation techniques can produce polymorphic crystals, which may exhibit different physical properties (Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties of "7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione" and similar molecules, such as reactivity, stability, and interaction with other molecules, are determined by their functional groups and molecular structure. Studies involving the interaction of piperazine derivatives with various reagents and conditions have elucidated mechanisms and products that underline the chemical versatility of these compounds (Zborovskii et al., 2011).
科学的研究の応用
Antimycobacterial Activity
- Compounds similar to 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione, specifically 3-arylquinazoline-2,4(1H,3H)-diones, have shown promising antimycobacterial activities against Mycobacterium tuberculosis and other pathogenic mycobacteria (Waisser et al., 2001).
Antitumor Agents
- Derivatives of quinazoline-2,4(1H,3H)-dione, including those with triazolyl and triazinyl groups, have been evaluated as potential antitumor agents. Some compounds in this category exhibited significant potency against human cell lines like colon carcinoma HCT116 and hepatocellular carcinoma HEP-G2 (Al-Romaizan et al., 2019).
Antimicrobial Activities
- Novel triazole derivatives, which share a structural similarity with the given chemical, were synthesized and screened for antimicrobial activities. Some of these compounds showed good to moderate activities against various microorganisms (Bektaş et al., 2007).
Inhibitors of Human Heart Chymase
- Studies on 3-phenylsulfonylquinazoline-2,4-dione derivatives, which are structurally related to the chemical , revealed their ability to inhibit human heart chymase, suggesting potential cardiovascular therapeutic applications (Fukami et al., 2000).
Antiasthmatic Agents
- Some derivatives of quinazoline-2,4(1H,3H)-dione were investigated for their antiasthmatic activity. These compounds, particularly those with piperazine substituents, showed significant activity compared to standard drugs (Bhatia et al., 2016).
Fluorescent Ligands for Receptors
- Derivatives of quinazoline-2,4(1H,3H)-dione were explored for their use as fluorescent ligands for receptors like 5-HT1A, indicating potential applications in bioimaging and receptor studies (Lacivita et al., 2009).
Antidepressant Drugs
- Some 4-phenylquinoline derivatives, structurally related to the specified chemical, were synthesized and tested for potential antidepressant activities. These studies suggest that the quinoline ring and its substitutions can significantly impact antidepressant efficacy (Alhaider et al., 1985).
特性
IUPAC Name |
7-[4-(4-chlorophenyl)piperazine-1-carbonyl]-3-phenyl-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O3/c26-18-7-9-19(10-8-18)28-12-14-29(15-13-28)23(31)17-6-11-21-22(16-17)27-25(33)30(24(21)32)20-4-2-1-3-5-20/h1-11,16H,12-15H2,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZDXRFJXOCNGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2488040.png)

![N-methyl-N-{[3-(6-morpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}butan-1-amine](/img/structure/B2488042.png)
![(4-(Benzylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2488046.png)
![N-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2488047.png)
![2-(4-fluorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2488049.png)



![(1R,2R)-2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2488054.png)

![(1-(4-(3,4-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol hydrochloride](/img/structure/B2488057.png)
